REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[S:6].Br[CH:12]([C:18](OCC)=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[S:6][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:18]([OH:19])[N:7]=2)[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=S)N)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the resulting crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1SC(=C(N1)O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 408 mg | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |